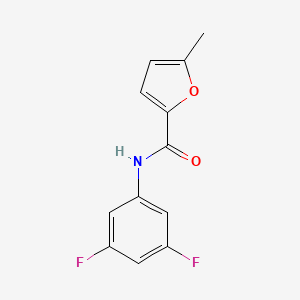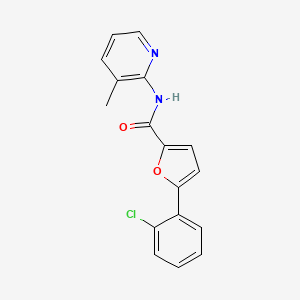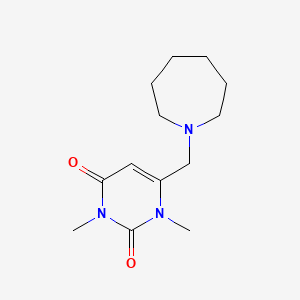![molecular formula C13H16N4O B7461953 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide, also known as TPC, is a compound that has been gaining attention in the scientific community due to its potential therapeutic applications. TPC is a small molecule that has been synthesized and studied for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide is not fully understood, but it has been suggested that N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide may act as a DNA intercalator, inhibiting DNA replication and inducing apoptosis in cancer cells. In addition, N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In animal models of Alzheimer's disease and Parkinson's disease, N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. In addition, N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Orientations Futures
There are several future directions for the study of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide in humans, which could help to determine its potential use in the clinic. Finally, N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide could be used as a tool compound to elucidate the role of DNA replication and acetylcholinesterase activity in various diseases.
Méthodes De Synthèse
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide involves several steps, including the reaction of 3-(bromomethyl)-1,2,4-triazole with 3-cyclopentylpropanoic acid, followed by the addition of sodium hydroxide and the formation of the final product. The synthesis method has been optimized to obtain high yields of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide with high purity.
Applications De Recherche Scientifique
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide has been shown to have anti-tumor activity in vitro and in vivo, and it has been suggested that N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide could be used as a potential chemotherapeutic agent. In addition, N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-13(10-5-1-2-6-10)14-9-12-16-15-11-7-3-4-8-17(11)12/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAJIEPTOCFCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)

![Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)




![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)
